2,3,5,6-Tetrafluoroterephthalaldehyde

Covalent Organic Frameworks Catalyst-Free Synthesis Imine Condensation

Choose 2,3,5,6-tetrafluoroterephthalaldehyde for catalyst-free synthesis of highly crystalline fluorinated COFs. Key advantages over non-fluorinated terephthalaldehyde: (1) accelerated imine condensation, (2) BET surface areas >1500 m²/g, (3) 93% higher Young's modulus (2.1 GPa) via arene-perfluoroarene interactions, (4) PFAS sorption capacity of 554.9 mg/g with 5-min equilibrium, and (5) ≥9 dSPE reuse cycles. Essential for methane capture, CO₂/N₂ separation, PFAS remediation, and robust filtration membranes. Competitive bulk pricing—order now.

Molecular Formula C8H2F4O2
Molecular Weight 206.09 g/mol
CAS No. 3217-47-8
Cat. No. B1354489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoroterephthalaldehyde
CAS3217-47-8
Molecular FormulaC8H2F4O2
Molecular Weight206.09 g/mol
Structural Identifiers
SMILESC(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F
InChIInChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H
InChIKeyWJHRAPYKYJKACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoroterephthalaldehyde (CAS 3217-47-8) for High-Crystallinity Fluorinated COF Synthesis: Procurement Considerations


2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA, CAS 3217-47-8) is a perfluorinated aromatic dialdehyde building block, characterized by four fluorine atoms symmetrically substituted on the terephthalaldehyde core . It serves as a key monomer in the synthesis of imine-linked covalent organic frameworks (COFs) and related porous polymers, where its fluorinated structure imparts distinct physicochemical properties—including enhanced hydrophobicity and specific electrostatic interactions—compared to its non-fluorinated analog, terephthalaldehyde [1].

Why 2,3,5,6-Tetrafluoroterephthalaldehyde Cannot Be Substituted with Generic Terephthalaldehyde in Advanced COF Synthesis


Replacing 2,3,5,6-tetrafluoroterephthalaldehyde with unsubstituted terephthalaldehyde in imine-linked COF syntheses fundamentally alters key material performance metrics. The perfluorinated monomer accelerates imine condensation kinetics, enabling catalyst-free synthesis and significantly enhancing the crystallinity of the resulting framework [1]. Furthermore, the resulting fluorinated COFs exhibit markedly higher BET surface areas and distinct mechanical reinforcement via arene-perfluoroarene interactions, advantages that are absent in non-fluorinated analogs [2]. Direct substitution therefore compromises both synthetic efficiency and material quality.

Quantitative Comparative Evidence: 2,3,5,6-Tetrafluoroterephthalaldehyde vs. Terephthalaldehyde in COF Synthesis


Accelerated Catalyst-Free COF Synthesis Enabled by 2,3,5,6-Tetrafluoroterephthalaldehyde

2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA) functions as an active aldehyde monomer that accelerates imine condensation, enabling the first catalyst-free fabrication of highly crystalline fluorinated COFs (SCF-FCOF-1) [1]. In contrast, conventional COF syntheses using non-fluorinated aldehydes like terephthalaldehyde typically require long reaction times, tedious procedures, and indispensable catalysts [1].

Covalent Organic Frameworks Catalyst-Free Synthesis Imine Condensation

Enhanced BET Surface Area of 2,3,5,6-Tetrafluoroterephthalaldehyde-Derived COF vs. Non-Fluorinated COF

The fluorinated COF (TFA-TTA-COF) synthesized from 2,3,5,6-tetrafluoroterephthalaldehyde exhibits a BET surface area of 1504 m²/g [1]. This value is comparable to or exceeds that of many non-fluorinated imine-linked COFs synthesized from terephthalaldehyde, which often report BET surface areas in the range of 500–1200 m²/g under similar synthetic conditions [2].

Covalent Organic Frameworks Surface Area Porosity

93% Increase in Young's Modulus in Nanotube Assemblies Using 2,3,5,6-Tetrafluoroterephthalaldehyde vs. Terephthalaldehyde

Pentagonal imine-linked macrocycles prepared from 2,3,5,6-tetrafluoroterephthalaldehyde and a pyridine-containing diamine self-assemble into nanotubes. When reinforced by arene-perfluoroarene interactions (by mixing perhydro- and perfluorinated macrocycles), the resulting polymeric fibers exhibit a Young's modulus of 2.1 GPa [1]. This represents a 93% increase over the Young's modulus of fibers prepared from the perhydro derivative (terephthalaldehyde-based) alone, which exhibited a Young's modulus of 1.09 GPa [1].

Supramolecular Nanotubes Mechanical Properties Arene-Perfluoroarene Interactions

Superior Adsorption Capacity of 2,3,5,6-Tetrafluoroterephthalaldehyde-Based COF for Perfluorocarboxylic Acids

A monodisperse fluorinated 3D COF (M-TAM-TFTA) synthesized from 2,3,5,6-tetrafluoroterephthalaldehyde and tetra(4-anilyl)methane exhibits an adsorption capacity of 554.9 mg/g for perfluorocarboxylic acids (PFCAs) with adsorption equilibrium reached within 5 minutes [1]. This capacity is significantly higher than that of the aggregated 3D COF analog (A-TAM-TFTA) of identical composition, as well as diverse other reported materials [1].

Covalent Organic Frameworks Adsorption Perfluorocarboxylic Acids

Enhanced Crystallinity and Reusability in Fluorinated COF Sorbents

COFs synthesized from 2,3,5,6-tetrafluoroterephthalaldehyde and 1,3,5-tris(4-aminophenyl)benzene (TAPB) demonstrate high crystallinity and can be reused for at least 9 cycles as dispersive solid-phase extraction (dSPE) adsorbents for nitroaromatic compounds (NACs) [1]. This reusability profile is attributed to the robust imine-linked framework enhanced by the fluorinated monomer, which imparts chemical stability [1].

Covalent Organic Frameworks Solid-Phase Extraction Reusability

Procurement-Driven Application Scenarios for 2,3,5,6-Tetrafluoroterephthalaldehyde (CAS 3217-47-8)


Synthesis of High-Surface-Area Fluorinated COFs for Gas Storage and Separation

Procure 2,3,5,6-tetrafluoroterephthalaldehyde as the aldehyde monomer for catalyst-free synthesis of highly crystalline fluorinated COFs with BET surface areas exceeding 1500 m²/g [1]. These materials are suited for methane capture, CO2 separation, and selective guest adsorption applications where non-fluorinated analogs underperform in both capacity and selectivity [REFS-1, REFS-2].

Fabrication of Mechanically Reinforced Nanotube Assemblies and Composite Fibers

Utilize 2,3,5,6-tetrafluoroterephthalaldehyde in the construction of pentagonal imine-linked macrocycles for supramolecular nanotube assemblies. When combined with non-fluorinated macrocycles, the resulting materials exhibit a 93% increase in Young's modulus (2.1 GPa vs. 1.09 GPa) due to arene-perfluoroarene interactions [3]. This is particularly relevant for developing mechanically robust filtration membranes and structural composites.

Development of Reusable Solid-Phase Extraction Sorbents for Environmental Analysis

Synthesize fluorinated COFs from 2,3,5,6-tetrafluoroterephthalaldehyde for use as dispersive solid-phase extraction (dSPE) adsorbents. The resulting COFs demonstrate reusability for at least 9 cycles in extracting nitroaromatic compounds from water samples, with high chemical stability imparted by the fluorinated monomer [4]. This reduces operational costs in analytical laboratories and environmental monitoring facilities.

Efficient Adsorption and Removal of Perfluorinated Pollutants

Employ 2,3,5,6-tetrafluoroterephthalaldehyde as a building block for monodisperse 3D fluorinated COFs (M-TAM-TFTA) that achieve adsorption capacities of 554.9 mg/g for perfluorocarboxylic acids (PFCAs) with equilibrium reached in 5 minutes [5]. This performance surpasses that of aggregated analogs and non-fluorinated sorbents, making it a strategic choice for PFAS remediation and analytical pre-concentration workflows [5].

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